molecular formula C4H8ClN3O B2385478 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride CAS No. 2031260-40-7

1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride

Cat. No.: B2385478
CAS No.: 2031260-40-7
M. Wt: 149.58
InChI Key: SZLCHAKTKBLJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Triazole derivatives have received substantial attention due to their wide range of biological properties . They have been extensively investigated for their therapeutic applications as drugs . Several drugs incorporating in the structure of 1,2,4-triazole ring have shown anticancer and anti-inflammatory activity . The 1,2,4-triazole ring is particularly known for its antifungal therapy .


Synthesis Analysis

The synthesis of some novel derivatives for 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethan-1-ol was reported using dl-malic acid under microwave (MW) irradiation . The reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide was studied .


Molecular Structure Analysis

The structures of the realized products have been established on the basis of their 1H/13C NMR, IR, elemental analysis, and correlation experiments .


Chemical Reactions Analysis

Alkylation of 1,2-bis-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-ethan-1-ol with epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy)methyl bromide, propargyl bromide, and chloroacetamide in the presence of K2CO3/DMF produced the S-alkylation products .

Advantages and Limitations for Lab Experiments

1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride has several advantages for lab experiments. It is a well-characterized compound that is commercially available. It has a high purity, which makes it suitable for biochemical and physiological experiments. This compound has been extensively studied in animal models, which makes it a useful tool for studying the GABAergic system. However, this compound has some limitations for lab experiments. It has a short half-life, which makes it difficult to administer in vivo. This compound has also been shown to have a narrow therapeutic window, which means that it can be toxic at high doses.

Future Directions

There are several future directions for the study of 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride. One direction is to study the effects of this compound on other neurotransmitter systems, such as the glutamatergic system. Another direction is to study the effects of this compound on human subjects, as most of the studies to date have been conducted in animal models. This compound could also be used as a tool for developing new drugs that target the GABAergic system. Finally, the synthesis of new analogs of this compound could lead to the discovery of compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride involves the reaction of 3-amino-1,2,4-triazole with ethylene oxide, followed by the addition of hydrochloric acid. The resulting product is then purified by recrystallization. The purity of the final product can be confirmed by analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride has been used in scientific research to study the GABAergic system, which is involved in the regulation of anxiety, sleep, and seizures. This compound has been shown to enhance the binding of GABA to its receptor, which increases the inhibitory effect of GABA on the central nervous system. This compound has also been used to study the effects of alcohol withdrawal, as it has been shown to reduce the severity of withdrawal symptoms.

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Properties

IUPAC Name

1-(1H-1,2,4-triazol-5-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O.ClH/c1-3(8)4-5-2-6-7-4;/h2-3,8H,1H3,(H,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLCHAKTKBLJGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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